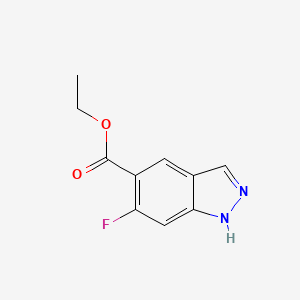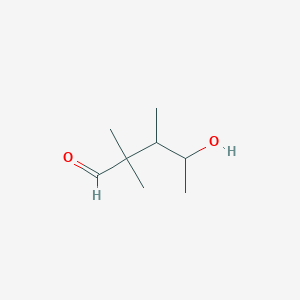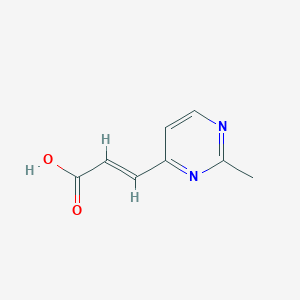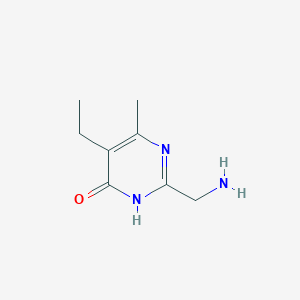![molecular formula C9H8F5N B15277216 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15277216.png)
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound with the molecular formula C9H9F4N This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOMe, KOtBu, NaNH2
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine: Explored for its potential therapeutic properties. Fluorinated amines are of interest in the development of pharmaceuticals due to their ability to interact with biological targets in unique ways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)acetophenone
Uniqueness
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its combination of multiple fluorine atoms and an amine functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it particularly valuable for applications requiring high chemical resistance and specific biological interactions.
Eigenschaften
Molekularformel |
C9H8F5N |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8H,4,15H2 |
InChI-Schlüssel |
WLQROFYHBTZYSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15277147.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)

![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)

![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)


